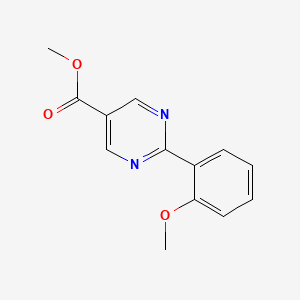

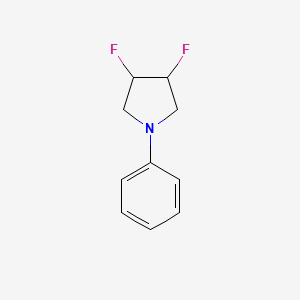

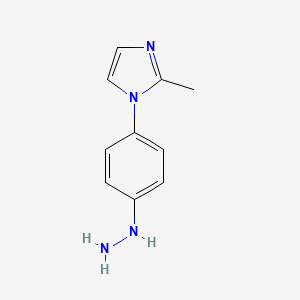

![molecular formula C34H40FN3O5 B13890638 (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atorvastatin Methanamine Salt is a compound derived from atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin Methanamine Salt combines atorvastatin with methanamine, a compound known for its antibacterial properties, particularly in the urinary tract.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Methanamine Salt involves several steps, starting with the preparation of atorvastatin. Atorvastatin is synthesized through a series of chemical reactions, including pyrrole ring construction via Paal-Knorr condensation or Hantzsch pyrrole synthesis . The final step involves the formation of the methanamine salt, which can be achieved by reacting atorvastatin with methanamine under controlled conditions.

Industrial Production Methods

Industrial production of Atorvastatin Methanamine Salt follows similar synthetic routes but on a larger scale. Key improvements in the process include isolating pure products at various stages and using efficient extraction procedures to ensure high purity and yield . These methods are designed to be scalable and cost-effective for mass production.

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Methanamine Salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Atorvastatin Methanamine Salt can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Atorvastatin Methanamine Salt has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of combining statins with antibacterial agents.

Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

Medicine: Explored for its dual role in lowering cholesterol and preventing urinary tract infections.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of Atorvastatin Methanamine Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for cholesterol synthesis in the liver . This inhibition leads to a decrease in cholesterol levels. Additionally, methanamine exerts its antibacterial effects by releasing formaldehyde in acidic environments, which is toxic to bacteria .

Comparison with Similar Compounds

Similar Compounds

Atorvastatin Calcium: Another salt form of atorvastatin, primarily used for cholesterol reduction.

Rosuvastatin: A statin with similar cholesterol-lowering effects but different pharmacokinetic properties.

Simvastatin: Another statin used for similar purposes but with a different chemical structure.

Uniqueness

Atorvastatin Methanamine Salt is unique due to its combination of cholesterol-lowering and antibacterial properties. This dual functionality makes it a promising candidate for treating patients with both hypercholesterolemia and recurrent urinary tract infections .

Properties

IUPAC Name |

7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTYUCZNJVCINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13890566.png)

![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)

![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)